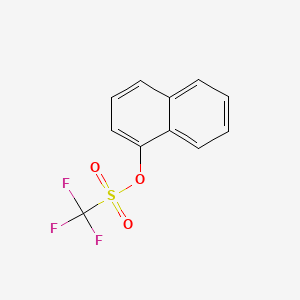

1-Naphthyl trifluoromethanesulfonate

Description

Role as Versatile Electrophilic Precursors

1-Naphthyl trifluoromethanesulfonate (B1224126) serves as a versatile electrophilic precursor, primarily due to the triflate moiety's ability to readily depart during chemical reactions. This departure facilitates the formation of new chemical bonds at the naphthyl core, making it an ideal substrate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The stability of the triflate anion, a consequence of resonance delocalization and the strong electron-withdrawing nature of the trifluoromethyl group, is the driving force behind its excellent leaving group ability. This inherent reactivity allows for transformations that are often challenging with less reactive precursors, such as aryl halides.

Conceptual Framework of Triflate Leaving Group Chemistry

The efficacy of the triflate group is rooted in the principles of leaving group ability in nucleophilic substitution and cross-coupling reactions. A good leaving group is a species that can stabilize the negative charge it carries after bond cleavage. The triflate anion is the conjugate base of trifluoromethanesulfonic acid, a superacid, rendering the anion exceptionally stable and, therefore, an excellent leaving group. wikipedia.org This stability translates to a lower activation energy for reactions involving its displacement, enabling transformations to occur under milder conditions and with a broader range of nucleophiles. The triflate group's reactivity surpasses that of traditional leaving groups like halides, making aryl triflates, including 1-naphthyl trifluoromethanesulfonate, highly sought-after substrates in modern synthetic chemistry. wikipedia.org

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalen-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWUQDVFRYMMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244229 | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99747-74-7 | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099747747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthyl trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFN7KQP8Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Naphthyl Trifluoromethanesulfonate and Its Derivatives

Preparative Routes via Triflic Anhydride (B1165640)

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride ((CF₃SO₂)₂O or Tf₂O), is a highly reactive reagent central to the synthesis of triflate esters. thieme-connect.dewikipedia.org Its utility stems from the exceptional leaving group ability of the triflate (TfO⁻) anion, which is approximately 10⁴ to 10⁵ times more reactive than a tosylate group. thieme-connect.de The anhydride itself is typically prepared by the dehydration of triflic acid using phosphorus pentoxide. thieme-connect.dewikipedia.org

Direct Triflation of Naphthols and Substituted Naphthol Analogues

The most direct method for synthesizing 1-naphthyl trifluoromethanesulfonate (B1224126) involves the reaction of 1-naphthol (B170400) with triflic anhydride. This reaction is a standard procedure for converting phenols and alcohols into their corresponding triflate esters. wikipedia.org The process generally involves treating the naphthol with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine (B92270) or 2,6-di-tert-butylpyridine, to neutralize the triflic acid byproduct. rsc.org

The reaction proceeds by the nucleophilic attack of the hydroxyl group of the naphthol onto one of the sulfur atoms of the triflic anhydride. The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions. Dichloromethane is a commonly used solvent due to its inertness. researchgate.net

The versatility of this method allows for the triflation of a wide array of substituted naphthols. Functional groups on the naphthalene (B1677914) ring can influence the reactivity of the hydroxyl group and may require adjustments to the reaction conditions. For instance, electron-donating groups can enhance the nucleophilicity of the naphthol, potentially leading to faster reaction rates, while electron-withdrawing groups may necessitate more forcing conditions.

Table 1: Examples of Direct Triflation of Naphthol Derivatives This table is representative of typical reaction conditions and is for illustrative purposes.

| Naphthol Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Naphthol | Pyridine | Dichloromethane | 0 to 25 | >90 |

| 2-Naphthol (B1666908) | Pyridine | Dichloromethane | 0 to 25 | >95 |

| 6-Bromo-2-naphthol | 2,6-Lutidine | Dichloromethane | 0 | 92 |

| (R)-1,1'-Bi-2-naphthol | Pyridine | Dichloromethane | 0 | 98 |

Synthesis from Aminobenzylnaphthol Intermediates

A more specialized route involves the use of aminobenzylnaphthol intermediates. In this multi-step approach, the aminobenzyl group can serve as a directing group or a protecting group during the initial stages of synthesis. The synthesis begins with a functionalized naphthol that incorporates an aminobenzyl moiety. This complex structure can be assembled through various methods, such as the Mannich reaction or other condensation reactions.

Once the aminobenzylnaphthol precursor is formed, the critical triflation step is performed. The hydroxyl group of the naphthol is converted to a triflate ester using triflic anhydride, similar to the direct triflation method. The presence of the aminobenzyl group elsewhere on the molecule may require careful selection of reaction conditions to avoid undesired reactions with the amine functionality. Typically, the amine is protected beforehand, for example, as an amide or a carbamate, to prevent it from reacting with the highly electrophilic triflic anhydride. Following triflation, the protecting group can be removed if necessary, or the aminobenzyl group can be modified in subsequent synthetic steps. This strategy allows for the introduction of complexity and specific functional patterns into the final molecule.

Strategies for Naphthyl Trifluoromethanesulfonate Precursor Synthesis

The synthesis of more complex naphthyl triflates often relies on the initial construction of a derivatized naphthalene or binaphthyl core, which is then subjected to triflation.

Formation of Binaphthyl Trifluoromethanesulfonates

Binaphthyl scaffolds, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are of significant interest in asymmetric catalysis. The corresponding bis-triflates are valuable precursors for cross-coupling reactions. The synthesis of these precursors begins with the oxidative coupling of naphthol derivatives. For example, 2-naphthol derivatives can undergo aerobic oxidative coupling catalyzed by copper complexes to form binaphthols. acs.org

Once the binaphthyl diol is prepared, it can be converted to the binaphthyl bis-trifluoromethanesulfonate. This is achieved by reacting the diol with at least two equivalents of triflic anhydride in the presence of a suitable base like pyridine. The reaction is typically high-yielding and provides the desired ditriflate, which serves as a rigid and versatile building block for constructing complex chiral ligands and materials.

Derivatization of Functionalized Naphthalene Scaffolds

The synthesis of precursors often involves building a functionalized naphthalene core prior to the introduction of the triflate group. nih.gov Diverse synthetic strategies have been developed to introduce a wide range of substituents onto the naphthalene ring system. rsc.org These methods include electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and cycloaddition reactions.

For instance, Diels-Alder reactions involving η2-coordinated naphthalene complexes can be used to construct highly functionalized barrelene intermediates, which can then be converted to new substituted arenes. acs.orgacs.org Such strategies enable the precise placement of functional groups that can later direct or enable the triflation of a nearby hydroxyl group. By synthesizing a complex naphthalene scaffold first, chemists can ensure that the triflate group is introduced at a specific position in the final stages of a synthetic sequence, preserving sensitive functionalities elsewhere in the molecule. This approach is fundamental in the total synthesis of complex natural products and the development of novel organic materials. nih.gov

Mechanistic Investigations of 1 Naphthyl Trifluoromethanesulfonate Transformations

Pathways of Oxidative Addition to Transition Metal Centers

The activation of the carbon-oxygen bond in 1-naphthyl trifluoromethanesulfonate (B1224126) via oxidative addition to a low-valent transition metal, particularly palladium(0), is a critical step in many cross-coupling reactions. This process involves the metal center inserting into the C-O bond, forming a new organometallic species and setting the stage for subsequent functionalization.

Kinetic studies on the oxidative addition of aryl triflates, such as phenyl triflate, to palladium(0) complexes have provided a detailed picture of the reaction mechanism. berkeley.eduresearchgate.net The reaction involving Pd(BINAP)₂ reveals that the process is often inverse first-order in the concentration of the ancillary phosphine (B1218219) ligand (BINAP) at low substrate concentrations. berkeley.eduresearchgate.net This suggests a dissociative mechanism where a molecule of the ligand must first detach from the saturated Pd(0) complex to generate a more reactive, coordinatively unsaturated palladium species. berkeley.eduresearchgate.net

Ligand Dissociation (Rate-Determining at High [ArOTf]): Pd(L)₂ ⇌ Pd(L) + L

Oxidative Addition: Pd(L) + ArOTf → [L-Pd(Ar)(OTf)]

The products of these additions are typically cationic aryl palladium(II) complexes, especially when the reaction is conducted in the presence of a coordinating species like an amine. berkeley.edu For instance, the reaction of phenyl trifluoromethanesulfonate with Pd(BINAP)₂ in the presence of primary amines yields stable σ-aryl Pd(II) triflate complexes of the type [(BINAP)Pd(Ph)(H₂NR)]OTf. berkeley.edu

Kinetic Data for Oxidative Addition of Aryl Triflates to Pd(BINAP)₂| Reactant Concentration | Order of Reaction in [Aryl Triflate] | Order of Reaction in [BINAP] | Rate-Determining Step | Reference |

|---|---|---|---|---|

| Low [Aryl Triflate] | First-Order | Inverse First-Order | Oxidative Addition to Pd(L) | berkeley.eduresearchgate.net |

| High [Aryl Triflate] | Zero-Order | First-Order | Ligand Dissociation from Pd(L)₂ | berkeley.eduresearchgate.net |

Ancillary ligands play a crucial role in modulating the reactivity of the palladium center and are essential for successful catalysis. The choice of ligand can significantly affect the rate and efficiency of the oxidative addition of aryl triflates, including 1-naphthyl trifluoromethanesulfonate.

For the amination of aryl triflates, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and BINAP have been shown to be effective when combined with a palladium precursor like Pd(dba)₂. acs.orgberkeley.edu In contrast, complexes formed with monodentate ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃) were found to be ineffective catalysts for this specific transformation. acs.orgberkeley.edu The homocoupling of 1-naphthyl triflate to form 1,1'-binaphthyl proceeds in nearly quantitative yield using palladium complexes ligated by bidentate ligands like BINAP. nih.gov

The presence of coordinating anions can also influence the reaction. The rate of oxidative addition of phenyl triflate to palladium(0) complexes was found to be accelerated by the addition of halide salts. berkeley.edu This suggests that the oxidative addition may proceed through an anionic palladium complex, where the halide coordinates to the metal center, increasing its nucleophilicity and facilitating the cleavage of the C-O bond. berkeley.edu Conversely, for amination reactions, added halides were found to inhibit the process. berkeley.edu Furthermore, the reaction rate is enhanced in more polar solvents, which is consistent with a mechanism that involves charge separation in the transition state. berkeley.edunih.gov

Effect of Ancillary Ligands on Palladium-Catalyzed Reactions of Aryl Triflates| Ligand | Reaction Type | Outcome | Reference |

|---|---|---|---|

| DPPF | Amination | Effective Catalyst | acs.orgberkeley.edu |

| BINAP | Amination | Effective Catalyst | acs.orgberkeley.edu |

| BINAP | Homocoupling of 1-Naphthyl triflate | Highly Efficient (near quantitative yield) | nih.gov |

| P(o-tolyl)₃ | Amination | Ineffective Catalyst | acs.orgberkeley.edu |

| Josiphos-type Ligands | Kumada Coupling & Amination | Effective for mild, room-temperature reactions | nih.gov |

Intramolecular Cyclization Mechanisms

Substituted 1-naphthylamines can undergo intramolecular cyclization reactions under acidic conditions, demonstrating another facet of the reactivity of the naphthalene (B1677914) core. nih.gov For example, N-cinnamoyl-1-naphthylamines react in the presence of triflic acid to yield polycyclic structures. nih.gov The reaction pathway leads to the formation of 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones and 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones. nih.gov

The mechanism involves the protonation of the amide carbonyl group by the strong acid, which activates the cinnamoyl moiety toward nucleophilic attack by the electron-rich naphthalene ring. The regioselectivity of the cyclization is influenced by the substitution pattern on the naphthylamine nitrogen. N-benzyl substituted analogues can undergo a more complex cascade reaction, which involves an initial 1,2-addition followed by a subsequent 4-addition to the naphthalene ring, resulting in novel heptacyclic products. nih.gov This cascade is the exclusive pathway when an electron-rich N-benzyl group is present. nih.gov Such cascade reactions often proceed through a sequence of steps including Michael addition, isomerization, and intramolecular cyclization to form the final stable ring systems. acs.org

Nucleophilic Reaction Pathway Elucidation

While the triflate group is renowned as an excellent leaving group, the reactivity of aryl triflates in nucleophilic substitutions is complex. Direct nucleophilic attack on the aromatic carbon is generally disfavored. Instead, reactions with various nucleophiles often result in attack at the electrophilic sulfonyl sulfur atom. dtic.mil This leads to cleavage of the S-O bond rather than the C-O bond, which does not result in substitution at the naphthalene ring.

Another pathway observed, particularly with strongly basic and sterically hindered nucleophiles, is the elimination of triflic acid to generate a highly reactive aryne intermediate (in this case, 1,2-dehydronaphthalene or naphthyne). dtic.mil Neither of these pathways typically provides synthetically useful products for direct substitution on the aromatic ring. dtic.mil

Interestingly, under certain conditions, the triflate anion itself can act as a nucleophile. nih.govresearchgate.net While it is generally considered a weakly coordinating anion, there are numerous examples where it attacks an electrophilic center to form a covalent organic triflate. nih.gov This behavior is often hidden because the resulting triflate esters are highly reactive and readily undergo subsequent reactions. researchgate.net The nucleophilicity of the triflate anion has been shown to be greater than that of other common non-nucleophilic anions like triflimide, which can lead to divergent reaction pathways depending on the counterion present. nih.gov

Observed Nucleophilic Reaction Pathways for Aryl Triflates| Nucleophile Type | Site of Attack | Primary Outcome/Intermediate | Synthetic Utility | Reference |

|---|---|---|---|---|

| Various Nucleophiles | Sulfonyl Sulfur | S-O Bond Cleavage | Limited | dtic.mil |

| Strongly Basic, Hindered | Aromatic Proton | Elimination to form Aryne | Limited | dtic.mil |

| Electrophilic Center (in other molecules) | Triflate Anion as Nucleophile | Formation of Covalent Triflates | Context-Dependent | nih.gov |

Catalytic Applications and Transformations Enabled by 1 Naphthyl Trifluoromethanesulfonate

Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of 1-naphthyl trifluoromethanesulfonate (B1224126) is a cornerstone of its synthetic utility. The high reactivity of the C(sp²)–OTf bond enables efficient coupling with a wide array of organometallic reagents and unsaturated compounds, providing access to a diverse range of substituted naphthalene (B1677914) derivatives.

Carbon-Carbon Bond Formation

The creation of new carbon-carbon bonds is a fundamental objective in organic synthesis. 1-Naphthyl trifluoromethanesulfonate is an effective electrophile in several palladium-catalyzed reactions designed for this purpose, including the Stille and Heck couplings. These methods allow for the direct attachment of alkyl, vinyl, and aryl moieties to the naphthalene core.

The Stille reaction provides a powerful method for forming carbon-carbon bonds by coupling an organic electrophile with an organostannane reagent, catalyzed by a palladium complex. wikipedia.orgsynarchive.com Aryl triflates, such as this compound, are effective electrophiles in this transformation due to the triflate's excellent leaving group ability. wikipedia.orgsynarchive.com The reaction tolerates a wide variety of functional groups and utilizes air- and moisture-stable organostannanes. wikipedia.org

Research has demonstrated the successful palladium-catalyzed cross-coupling of this compound with various organoheteroatom stannanes. In these reactions, the bond between the tin atom and a heteroatom-bearing organic group is selectively cleaved and transferred to the naphthyl ring. For instance, the coupling with stannanes containing elements from groups 15 and 16 has been studied, affording C-P, C-As, C-Sb, and C-Se bonds in moderate to good yields. Optimization of these reactions has shown that the addition of lithium chloride (LiCl) and a phosphine (B1218219) ligand can be crucial for achieving high product yields.

| Organostannane Reagent | Product | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Bu₃SnPPh₂ | 1-Naphthyldiphenylphosphine | Pd₂(dba)₃ / PPh₃ / LiCl | THF | 51 | youtube.com |

| n-Bu₃SnAsPh₂ | 1-Naphthyldiphenylarsine | Pd₂(dba)₃ / PPh₃ / LiCl | THF | 90 | youtube.com |

| n-Bu₃SnSbPh₂ | 1-Naphthyldiphenylstibine | Pd₂(dba)₃ / PPh₃ / LiCl | THF | 18 | youtube.com |

| n-Bu₃SnSePh | 1-Naphthyl phenyl selenide | Pd₂(dba)₃ / PPh₃ / LiCl | THF | 70 | youtube.com |

The Heck reaction, a palladium-catalyzed coupling between an unsaturated halide or triflate and an alkene, is a fundamental tool for the synthesis of substituted alkenes. nih.govresearchgate.net this compound serves as a competent arylating agent in this reaction, enabling the formation of naphthyl-substituted alkenes. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. mit.edu The choice of ligand and reaction conditions can influence the efficiency and selectivity of the coupling. For example, fluorous-tagged phosphine ligands have been developed to facilitate catalyst recovery and reuse.

Studies have shown the successful coupling of 1-naphthyl triflate with alkenes like methyl acrylate (B77674) and styrene, affording the corresponding cinnamate (B1238496) and stilbene (B7821643) derivatives in high yields. rug.nl These transformations demonstrate the versatility of the Heck reaction for extending the carbon framework of the naphthalene system.

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ / Fluorous Phosphine Ligand | Et₃N | Toluene | 140 | 99 | rug.nl |

| Styrene | Pd(OAc)₂ / Fluorous Phosphine Ligand | Et₃N | Toluene | 140 | 98 | rug.nl |

The intramolecular variant of the Heck reaction provides a powerful strategy for the construction of cyclic and polycyclic systems. organic-chemistry.orgorganic-chemistry.org When a molecule contains both a naphthyl triflate and an alkene moiety in a suitable position, palladium catalysis can induce a ring-closing reaction. organic-chemistry.org This transformation is highly valuable for assembling complex carbocyclic frameworks, often with high stereoselectivity.

A key application of this methodology is in the synthesis of complex natural products and their analogues. For instance, a naphthyl triflate precursor has been cyclized using a palladium acetate (B1210297) catalyst in combination with the chiral ligand (S)-BINAP. This asymmetric intramolecular Heck reaction proceeds with high yield and excellent enantioselectivity, establishing a new stereocenter and forming a tetrahydroanthracene (B13747835) core structure, a key intermediate in the synthesis of bioactive compounds. wikipedia.org

| Substrate | Product | Catalyst System | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Naphthyl triflate with tethered alkene | Tetrahydroanthracene derivative | Pd(OAc)₂ / (S)-BINAP | K₂CO₃ | THF | 78 | 87 | wikipedia.org |

Carbon-Heteroatom Bond Formation

Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions are extensively used to form bonds between carbon and heteroatoms (e.g., nitrogen, oxygen, phosphorus, selenium). youtube.comresearchgate.net The Buchwald-Hartwig amination, for example, is a premier method for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool in medicinal chemistry and materials science.

This compound is an ideal substrate for these transformations. Its triflate group is readily displaced by a range of heteroatom nucleophiles under palladium catalysis. While specific examples detailing the amination of this compound are part of the broader, well-established scope of the Buchwald-Hartwig reaction, detailed studies have been published on its coupling with other heteroatoms. wikipedia.orgresearchgate.net For example, C-P, C-As, and C-Se bonds have been successfully formed by coupling 1-naphthyl triflate with the corresponding organostannane reagents, showcasing the breadth of this chemistry (as detailed in Table 1). youtube.com The general protocols for Buchwald-Hartwig amination and etherification using aryl triflates strongly support their applicability to this compound for the synthesis of N-naphthyl amines and O-naphthyl ethers. mit.eduresearchgate.net

Carbonylation Reactions Utilizing Naphthyl Trifluoromethanesulfonate Substrates

Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide (CO) into a carbon-halide or carbon-triflate bond, providing a direct route to carbonyl compounds such as esters, amides, and carboxylic acids. organic-chemistry.org Naphthyl triflates are excellent substrates for this transformation. Due to the toxicity and handling challenges associated with carbon monoxide gas, methods using CO surrogates, such as aryl formates, have been developed.

In these reactions, the aryl formate (B1220265) decomposes under the reaction conditions to generate CO in situ. The palladium catalyst then facilitates the insertion of this CO into the C–OTf bond of the naphthyl triflate, followed by reaction with a nucleophile (often the phenoxide generated from the formate) to yield the final ester product. organic-chemistry.org Studies on 1-naphthyl triflate have shown that different palladium catalysts, ligands, and CO surrogates can be employed to achieve high yields of the corresponding naphthoate esters. organic-chemistry.org

| Substrate | Aryl Formate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthyl triflate | Phenyl formate | PdCl₂(PhCN)₂ / Xantphos | DMF | 80 | 100 | organic-chemistry.org |

| 1-Naphthyl triflate | 2,4,6-Trichlorophenyl formate | Pd(OAc)₂ / Xantphos | Toluene | 45 | 78 | organic-chemistry.org |

Utility of Carbon Monoxide Surrogates

The introduction of a carbonyl moiety is a fundamental transformation in organic chemistry. While carbon monoxide (CO) gas is the most direct C1 source, its high toxicity and handling difficulties have spurred the development of CO surrogates. These alternative reagents release CO in situ, mitigating the hazards associated with the gas. Aryl formates have emerged as effective CO surrogates in palladium-catalyzed carbonylation reactions.

Research has demonstrated the successful application of aryl formates in the palladium-catalyzed carbonylation of naphthyl and binaphthyl triflates. umich.edu This method provides a direct route to synthesizing valuable carboxylic acid derivatives from the corresponding phenols via their triflates. The general strategy involves the in situ generation of CO from an aryl formate, which is then incorporated into the naphthyl framework through a palladium-catalyzed cycle.

The catalytic cycle for this transformation is proposed to involve the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the naphthyl triflate. Following this, CO, generated from the decomposition of the aryl formate, undergoes insertion into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reductive elimination with a nucleophile, such as an alcohol or an amine, yields the corresponding ester or amide and regenerates the palladium(0) catalyst. umich.edu

A representative example is the carbonylation of this compound using phenyl formate as the CO surrogate. The reaction, catalyzed by a palladium complex, proceeds under specific temperature and solvent conditions to yield the corresponding phenyl 1-naphthoate. This ester can then be hydrolyzed or further reacted to obtain other carboxylic acid derivatives.

Table 1: Palladium-Catalyzed Carbonylation of 1-Naphthyl Triflate using Phenyl Formate

| Reactant | CO Surrogate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|---|

| This compound | Phenyl formate | Pd(OAc)2 | dppf | Et3N | Toluene | 100 | Phenyl 1-naphthoate |

The utility of this methodology extends to more complex systems, such as the synthesis of diacids from binaphthyl bistriflates, highlighting its potential for the preparation of intricate molecular scaffolds. umich.edu

Asymmetric Catalysis and Chiral Ligand Synthesis

The naphthyl group is a common structural motif in chiral ligands and catalysts due to its steric bulk and defined spatial orientation, which can effectively control the stereochemical outcome of a reaction. This compound serves as a key building block for the introduction of the 1-naphthyl moiety in the synthesis of these chiral molecules.

Chiral ligands derived from naphthyl precursors have been instrumental in a variety of enantioselective transformations. While direct derivation from this compound is one of several synthetic routes, the principle relies on the strategic placement of the naphthyl group to create a chiral environment around a metal center. These ligands are often phosphines, amines, or mixed heteroatomic systems.

For instance, chiral phosphoric acids derived from binaphthyl structures have been shown to catalyze the asymmetric synthesis of remotely chiral naphthols and naphthylamines with high efficiency and enantioselectivity. acs.org Although not directly synthesized from the monomeric 1-naphthyl triflate, these systems underscore the importance of the naphthyl unit in creating a well-defined chiral pocket that directs the approach of incoming reagents.

Axial chirality, arising from restricted rotation around a single bond, is a powerful design element in asymmetric catalysis. The steric hindrance imposed by the naphthyl group makes it an excellent component for constructing atropisomeric ligands and catalysts. N-Naphthyl frameworks, where a nitrogen atom is directly bonded to the naphthyl ring, can exhibit axial chirality if the rotation around the C-N bond is sufficiently hindered.

The synthesis of such axially chiral frameworks can be achieved through atropselective cross-coupling reactions. For example, an atropselective Suzuki cross-coupling has been developed to synthesize axially chiral α-naphthyl-substituted tropones. acs.org In this approach, a triflate, such as this compound, can be a suitable coupling partner for a boronic acid, with a chiral palladium catalyst controlling the enantioselectivity of the C-C bond formation. The resulting atropisomeric products can then be utilized as chiral ligands or catalysts. acs.org

The configurational stability of these axially chiral N-naphthyl compounds is influenced by the steric bulk of the substituents on both the naphthyl and the nitrogen-containing moieties. X-ray crystallography can be used to confirm the absolute configuration of these molecules. dntb.gov.ua

Table 2: Examples of Chiral Ligands and Frameworks Incorporating the Naphthyl Moiety

| Framework Type | Key Structural Feature | Synthetic Approach | Potential Application |

|---|---|---|---|

| Binaphthyl Phosphoric Acids | Axial chirality from C-C bond rotation | Coupling of naphthol derivatives | Asymmetric synthesis of chiral naphthols and amines acs.org |

| α-Naphthyl-Substituted Tropones | Axial chirality from C-C bond rotation | Atropselective Suzuki cross-coupling acs.org | Asymmetric catalysts or ligands acs.org |

| N-(1-Naphthyl)-2(1H)-pyrimidinethione | Axial chirality from C-N bond rotation | Crystallization-induced optical activity amplification nih.gov | Chiral building blocks |

The development of these chiral N-naphthyl frameworks provides access to novel classes of ligands and catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds for various applications.

Advanced Synthetic Strategies Employing 1 Naphthyl Trifluoromethanesulfonate

Regioselective Functionalization of Naphthalene (B1677914) Systems

The triflate moiety of 1-naphthyl trifluoromethanesulfonate (B1224126) serves as a powerful activating group for regioselective cross-coupling reactions, enabling the introduction of various functionalities at the C1 position of the naphthalene core. Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are prominent examples of this strategy.

In the Heck reaction , 1-naphthyl trifluoromethanesulfonate can be coupled with a variety of alkenes. The regioselectivity of the addition to the alkene is influenced by factors such as the electronic properties of the alkene and the nature of the palladium catalyst's ligands. For instance, the reaction with aliphatic olefins can lead to a mixture of linear and branched products, with the selectivity being tunable by the choice of phosphine (B1218219) ligands. A study on the Heck reaction of 1-naphthyl triflate with an aliphatic olefin showed that the use of different bidentate phosphine ligands could influence the ratio of the desired product to its isomers. nih.gov For example, using 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) resulted in a lower conversion and selectivity compared to 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which gave the desired product in 80% yield with a 20% formation of isomers. nih.gov The general mechanism of the Heck reaction involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling provides a direct route to 1-alkynylnaphthalenes by reacting this compound with terminal alkynes. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netresearchgate.net The reaction is highly efficient for the construction of C(sp²)-C(sp) bonds and tolerates a wide range of functional groups on the alkyne coupling partner. rsc.org While specific examples detailing the regioselectivity of Sonogashira couplings with substituted naphthyl triflates are part of the broader knowledge on aryl triflate reactivity, studies on di-substituted purines have shown that the choice of palladium ligand can control the regioselectivity of the coupling at different positions. rsc.org This principle can be extended to naphthalene systems where multiple reactive sites are present.

Interactive Table: Regioselective Heck Reaction of 1-Naphthyl Triflate

| Ligand | Conversion (%) | Desired Product (%) | Isomers (%) | Selectivity |

|---|---|---|---|---|

| dppe | 19 | 8 | 5 | 1.6 |

| dppp | 100 | 80 | 20 | 4.0 |

Data derived from a study on the Heck reaction of 1-naphthyl triflate with an aliphatic olefin. nih.gov

Stereoselective Synthetic Approaches

The application of this compound extends to the realm of stereoselective synthesis, particularly in the construction of axially chiral biaryl compounds. The synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), a privileged chiral ligand in asymmetric catalysis, from 1,1'-bi-2-naphthol (B31242) (BINOL) exemplifies this approach. acs.org

The synthesis commences with the conversion of racemic or enantiomerically pure BINOL to its corresponding bis-triflate, (R)- or (S)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl. This transformation activates the 2 and 2' positions of the binaphthyl system for subsequent phosphination. The cross-coupling of this bis-triflate with diphenylphosphine (B32561) or its oxide, catalyzed by a nickel or palladium complex, proceeds stereospecifically to afford BINAP or its oxide (BINAPO), respectively, with no loss of enantiomeric excess. buecher.de For example, the use of a NiCl₂(dppe) catalyst with Ph₂PH in DMF at 100 °C leads to the direct formation of BINAP. buecher.de Alternatively, palladium-catalyzed coupling with diphenylphosphine oxide followed by reduction of the resulting BINAPO with a silane (B1218182) reagent also yields the desired BINAP. buecher.de This strategy highlights the utility of the triflate group in facilitating the key C-P bond-forming step while preserving the axial chirality of the binaphthyl backbone.

While the direct atroposelective Suzuki-Miyaura coupling of this compound with a naphthaleneboronic acid to generate an axially chiral binaphthyl is a conceptually important transformation, specific documented examples are part of the broader, well-established field of atroposelective biaryl synthesis. The principles of such reactions are well-documented, often employing sterically demanding phosphine ligands on a palladium catalyst to control the stereochemistry of the newly formed C-C bond. nih.govresearchgate.net The success of these reactions is highly dependent on the careful selection of the chiral ligand, base, and reaction conditions to induce high enantioselectivity in the product. nih.gov

Interactive Table: Synthesis of (S)-BINAP from (S)-BINOL bis-triflate

| Step | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | (S)-BINOL, Triflic anhydride (B1165640), Pyridine (B92270) | (S)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl | - |

| 2 | NiCl₂(dppe), Ph₂PH, DABCO, DMF, 100 °C | (S)-BINAP | 77 |

Data compiled from synthetic procedures for BINAP. buecher.de

Multi-Component Reactions Involving Naphthyl Trifluoromethanesulfonate

Multi-component reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step by combining three or more reactants. While specific examples detailing the participation of this compound in MCRs are emerging within the broader context of aryl triflate chemistry, the reactivity of the triflate group makes it a suitable candidate for such transformations.

Palladium-catalyzed three-component couplings involving an aryl triflate, an alkene or alkyne, and a third component like an amine or an organoboron reagent are well-established synthetic strategies. acs.orgnih.gov For instance, a palladium-catalyzed three-component reaction for the synthesis of homoallylic amines has been developed using aldehydes, anilines, and allyl trifluoroacetate, where the triflate acts as a nucleophilic allylmetal precursor. rsc.org Although this example does not use this compound directly, it demonstrates the principle of incorporating a triflate-bearing component in an MCR.

A plausible, though not explicitly documented, three-component reaction involving this compound could be a palladium-catalyzed process with a terminal alkyne and an amine. In such a reaction, oxidative addition of the 1-naphthyl triflate to the palladium catalyst would be followed by insertion of the alkyne and subsequent reaction with the amine to generate a functionalized naphthalene derivative. The development of such MCRs involving this compound would provide rapid access to diverse and complex naphthalene-containing scaffolds. rsc.org Furthermore, cascade reactions, which are related to MCRs, have been developed for the synthesis of naphthalenes from ortho-silyl aryl triflates and diynes, showcasing the potential of triflate-bearing precursors in complex bond-forming sequences. nih.govacs.org

Spectroscopic and Stereochemical Analyses of 1 Naphthyl Trifluoromethanesulfonate Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-naphthyl trifluoromethanesulfonate (B1224126) derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the synthesis of derivatives, such as 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate, which can be prepared from β-tetralone, ¹H NMR is critical for confirming the successful transformation. orgsyn.org The spectrum of this derivative provides key signals that confirm the structure. For instance, the presence of triplets for the methylene (B1212753) protons and a singlet for the vinylic proton are characteristic.

Detailed analysis of the chemical shifts (δ), coupling constants (J), and multiplicity of the signals allows for the assignment of each proton in the molecule. The integration of the signals also confirms the number of protons in each environment.

Table 1: ¹H NMR Data for 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 2.70 | t | 8.4 | CH₂ |

| 2 | 3.06 | t | 8.2 | CH₂ |

| 3 | 6.48 | s | - | =CH |

| 4 | 7.05 - 7.10 | m | - | Ar-H |

| 5 | 7.12 - 7.16 | m | - | Ar-H |

| 6 | 7.17 - 7.23 | m | - | Ar-H |

Source: Organic Syntheses, 2016. orgsyn.org

The data presented in Table 1 illustrates how each set of protons in the molecule gives a distinct signal, allowing for a comprehensive structural assignment. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, characteristic of the substituted naphthalene (B1677914) ring system.

X-ray Crystallography in Defining Absolute Configuration and Molecular Architecture

For instance, in the structural analysis of complex molecules, X-ray diffraction of a single crystal can confirm the molecular structure, including the stereochemical arrangement of substituents. mdpi.com The data obtained from the diffraction experiment is used to generate a model of the electron density, from which the atomic positions can be determined.

Table 2: Example Crystallographic Data for a Complex Heterocyclic Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

Note: This data is for an exemplary complex molecule to illustrate the type of information obtained from X-ray crystallography and does not represent 1-naphthyl trifluoromethanesulfonate or its direct derivatives. mdpi.com

Furthermore, the analysis of the crystal structure reveals important non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. These interactions are crucial in understanding the solid-state properties of the material. The detailed knowledge of the molecular geometry, including dihedral angles between planar moieties, provides insights into the molecule's conformational preferences.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-naphthyl trifluoromethanesulfonate, and what analytical methods validate its purity and structure?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 1-naphthol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) at low temperatures (0–5°C) yields the triflate ester. Reaction time and stoichiometric control are critical to minimize side products like disulfonated derivatives .

- Characterization : ¹H/¹³C NMR confirms the structure (e.g., aromatic protons at δ 7.5–8.5 ppm, CF₃ group at δ ~120 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) and FT-IR (S=O stretching at ~1350–1450 cm⁻¹) further validate purity .

Q. How does this compound function as a leaving group in cross-coupling reactions?

- The trifluoromethanesulfonyl (OTf) group is a superior leaving group due to its strong electron-withdrawing effect, stabilizing the transition state in reactions like Suzuki-Miyaura coupling. For example, palladium-catalyzed coupling with arylboronic acids proceeds efficiently at 80–100°C in THF/H₂O, with yields >80% under inert conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use nitrile gloves and chemical safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse immediately with water for 15 minutes. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways (e.g., dimerization) during triflate formation?

- Temperature Control : Maintaining sub-10°C temperatures during Tf₂O addition reduces electrophilic side reactions.

- Catalyst Screening : Lewis acids like Cu(OTf)₂ (0.5–1 mol%) enhance regioselectivity in naphthol derivatization, as shown in substrate-specific glycosylation studies .

- Solvent Choice : Dichloromethane or DMF minimizes aggregation and improves reaction homogeneity .

Q. What advanced techniques are used to analyze trace impurities or degradation products in this compound samples?

- GC-MS : Detects volatile byproducts (e.g., residual triflic acid) with a WAX column (30 m, 0.25 mm ID) and helium carrier gas .

- HPLC-PDA : Quantifies hydrolyzed 1-naphthol using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How does this compound perform in multi-step syntheses of bioactive molecules (e.g., PET radiotracers)?

- In radiopharmaceutical synthesis, the triflate group enables efficient ¹⁸F-fluorination. For instance, [¹⁸F]DCFPyL (a prostate cancer imaging agent) is synthesized via nucleophilic aromatic substitution, achieving radiochemical yields >70% after HPLC purification .

Q. What computational or isotopic methods elucidate the mechanistic role of this compound in catalytic cycles?

- DFT Studies : Calculate transition-state energies to compare OTf with other leaving groups (e.g., tosylates). Isotopic labeling (e.g., ²H/¹³C) tracks bond cleavage kinetics in cross-coupling reactions .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.